4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a furan ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-ylmethyl sulfonyl chloride, which is then reacted with N-phenethylpiperidine-1-carboxamide under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .
Scientific Research Applications
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide: is similar to other sulfonyl-containing piperidine derivatives.
N-phenethylpiperidine-1-carboxamide: Lacks the furan-2-ylmethyl sulfonyl group.
Furan-2-ylmethyl sulfonyl chloride: Lacks the piperidine and carboxamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNFGCCYFOGFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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